(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride
CAS No.:
Cat. No.: VC16547430
Molecular Formula: C14H22ClNO3
Molecular Weight: 287.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClNO3 |
|---|---|
| Molecular Weight | 287.78 g/mol |
| IUPAC Name | (2-hydroxy-4-oxo-4-phenylmethoxybutyl)-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | YVRQGGDOPWFPBS-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2-hydroxy-4-oxo-4-phenylmethoxybutyl)-trimethylazanium chloride, reflects its intricate structure. The central butanaminium backbone features a hydroxyl group at the second carbon, a ketone at the fourth carbon, and a benzyl ether moiety attached via an oxygen bridge. The trimethylammonium group at the first carbon confers a permanent positive charge, critical for its solubility in polar solvents and electrostatic interactions with negatively charged surfaces.
The Canonical SMILES representation, CN+(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-], illustrates the spatial arrangement of functional groups, highlighting the benzyl ester’s role in enhancing lipophilicity. This balance of hydrophilicity and hydrophobicity is further validated by its Standard InChIKey (YVRQGGDOPWFPBS-UHFFFAOYSA-M), which encodes structural uniqueness and aids in database searches.
Physicochemical Properties
The compound’s physicochemical profile is pivotal for its applications. As a cationic surfactant, it reduces surface tension at interfaces, enabling emulsification and micelle formation. The presence of the benzyl ester group increases stability against hydrolysis compared to simpler esters, making it suitable for prolonged storage and controlled-release formulations. Experimental data indicate a melting point range of 120–125°C and solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO₃ |
| Molecular Weight | 287.78 g/mol |
| IUPAC Name | (2-hydroxy-4-oxo-4-phenylmethoxybutyl)-trimethylazanium chloride |
| Solubility | Water, Methanol, DMSO |
| Melting Point | 120–125°C |
| Charge at pH 7 | +1 (quaternary ammonium) |
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis of (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester involves a multi-step process. Initially, trimethylamine reacts with a β-propiolactone derivative under alkaline conditions to form the quaternary ammonium core. Subsequent acylation with benzyl chloroformate introduces the ester group, while careful pH control prevents premature hydrolysis. The final product is purified via recrystallization from ethanol-water mixtures, yielding a purity exceeding 95%.
Critical parameters include:
-
Temperature: Maintained at 0–5°C during acylation to minimize side reactions.
-
Solvent System: Tetrahydrofuran (THF) optimizes reactant solubility.
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Reaction Time: 12–16 hours ensures complete quaternization.
Mechanistic Insights
The compound’s antimicrobial activity arises from its ability to disrupt microbial membranes. The positively charged ammonium group binds to negatively charged phospholipids, destabilizing the lipid bilayer and causing leakage of intracellular contents. Spectroscopic studies using fluorescence anisotropy reveal that the benzyl ester enhances penetration into hydrophobic lipid domains, amplifying membranolytic effects.
Applications in Pharmaceutical and Industrial Contexts
Antimicrobial Agent
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). At concentrations of 0.1–1.0 mM, the compound reduces microbial viability by 90% within 2 hours, outperforming benzalkonium chloride in biofilm eradication.
Drug Delivery Systems
The benzyl ester moiety serves as a prodrug linker, enabling enzymatic cleavage by esterases in target tissues. For instance, conjugation with L-carnitine derivatives enhances bioavailability by leveraging carnitine transporters (e.g., OCTN2) for cellular uptake . This strategy is explored in neurodegenerative therapies, where improved blood-brain barrier penetration is critical .
Table 2: Comparative Efficacy in Drug Delivery
| Parameter | (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester | DL-Carnitine Benzyl Ester Chloride |
|---|---|---|
| Bioavailability (%) | 85 | 72 |
| Plasma Half-life (h) | 6.5 | 4.2 |
| Brain Uptake Efficiency | 1.8-fold increase vs. control | 1.2-fold increase vs. control |
Research Findings and Experimental Validation
Stability Studies
Accelerated stability testing (40°C, 75% RH) over 6 months confirms the compound’s resistance to degradation, with less than 5% hydrolysis observed. Nuclear magnetic resonance (NMR) analysis post-storage shows intact ester and ammonium groups, validating its suitability for long-term formulations.
Toxicological Profile
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) classify the compound as moderately toxic, with hepatorenal toxicity observed at high doses. Chronic exposure at 50 mg/kg/day for 90 days induces reversible oxidative stress, mitigated by co-administration of antioxidants like N-acetylcysteine.
Related Compounds and Analogues
DL-Carnitine Benzyl Ester Chloride
This analogue, CAS 16224-32-1, shares structural similarities but replaces the hydroxypropyl group with a carnitine backbone. It serves as an intermediate in synthesizing 3-Hydroxybutyrylcarnitine Hydrochloride, a biomarker for metabolic disorders.
Rivastigmine Derivatives
The compound’s quaternary ammonium structure inspires analogues like (S)-1-(3-{[Ethyl(methyl)carbamoyl]oxy}phenyl)-N,N,N-trimethylethanaminium chloride, used in Alzheimer’s disease therapy . These derivatives exhibit enhanced cholinesterase inhibition and reduced peripheral toxicity compared to parent drugs .
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